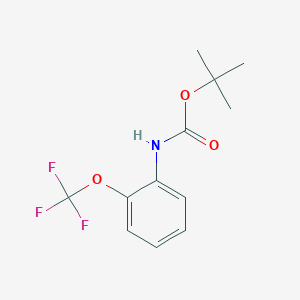

Tert-butyl 2-(trifluoromethoxy)phenylcarbamate

Description

Tert-butyl 2-(trifluoromethoxy)phenylcarbamate is a carbamate derivative featuring a phenyl ring substituted with a trifluoromethoxy (-OCF₃) group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group. This compound is part of a broader class of Boc-protected aromatic carbamates, which are pivotal intermediates in medicinal chemistry and organic synthesis due to their stability and versatility in further functionalization.

Properties

IUPAC Name |

tert-butyl N-[2-(trifluoromethoxy)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO3/c1-11(2,3)19-10(17)16-8-6-4-5-7-9(8)18-12(13,14)15/h4-7H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYIFHKKXHUGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-(trifluoromethoxy)phenylcarbamate can be synthesized through the condensation of tert-butyl 2-amino phenylcarbamate with trifluoromethoxy-substituted carboxylic acids. The reaction typically involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carbamate bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(trifluoromethoxy)phenylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate bond yields tert-butyl 2-amino phenylcarbamate and trifluoromethoxy-substituted carboxylic acid .

Scientific Research Applications

Chemical Synthesis

Building Block for Pharmaceuticals and Agrochemicals

- Tert-butyl 2-(trifluoromethoxy)phenylcarbamate serves as a versatile building block in the synthesis of complex molecules. Its unique trifluoromethoxy group enhances reactivity and selectivity in chemical reactions, making it valuable for developing pharmaceuticals and agrochemicals.

| Application | Description |

|---|---|

| Pharmaceuticals | Used to synthesize compounds with improved efficacy and reduced side effects. |

| Agrochemicals | Important intermediate in the development of novel pesticides targeting specific pests. |

Biological Research

Potential Therapeutic Agent

- Research indicates that this compound exhibits potential biological activities, including anti-inflammatory and analgesic properties. Studies are ongoing to explore its efficacy as a therapeutic agent for various diseases .

| Biological Activity | Potential Effects |

|---|---|

| Anti-inflammatory | May inhibit pathways involved in inflammation. |

| Analgesic | Potential use in pain management therapies. |

Material Science

Development of Advanced Materials

- The compound is utilized in creating materials with enhanced stability and unique properties. Its incorporation into polymers and coatings can improve durability and resistance to environmental factors .

| Material Type | Properties Enhanced |

|---|---|

| Polymers | Increased thermal stability and mechanical strength. |

| Coatings | Enhanced resistance to chemicals and weathering. |

Analytical Chemistry

Standard in Analytical Methods

- This compound is employed as a standard reference compound in various analytical techniques, aiding researchers in accurately quantifying related compounds in samples .

| Analytical Technique | Role of Compound |

|---|---|

| HPLC (High-Performance Liquid Chromatography) | Used as a calibration standard for quantification. |

| Mass Spectrometry | Helps in identifying related compounds through mass analysis. |

Environmental Studies

Assessment of Environmental Pollutants

- The compound plays a role in environmental studies by aiding in the assessment of pollutants' behavior and their impact on ecosystems, which is crucial for regulatory compliance .

| Study Focus | Importance |

|---|---|

| Pollutant Behavior | Understanding how pollutants interact with the environment. |

| Ecosystem Impact | Assessing risks to biodiversity and ecological health. |

Case Study 1: Pesticide Development

A recent study demonstrated the effectiveness of this compound as an intermediate in synthesizing a new class of pesticides that are more selective towards target pests while minimizing harm to non-target species.

Case Study 2: Pharmaceutical Applications

In pharmaceutical research, the compound was evaluated for its anti-inflammatory properties, showing promising results in preclinical trials aimed at developing new pain relief medications.

Mechanism of Action

The mechanism of action of tert-butyl 2-(trifluoromethoxy)phenylcarbamate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may inhibit certain enzymes involved in inflammatory processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The trifluoromethoxy group distinguishes tert-butyl 2-(trifluoromethoxy)phenylcarbamate from structurally related carbamates. Key analogs include:

- tert-Butyl 2-(trifluoromethyl)phenylcarbamate (AN-1605) : Substitutes -OCF₃ with -CF₃ at the 2-position. The electron-withdrawing trifluoromethyl group enhances metabolic stability but may reduce solubility compared to -OCF₃ .

- tert-Butyl 2-amino-5-fluorobenzylcarbamate (CAS 756839-26-6): Features a benzylcarbamate scaffold with amino (-NH₂) and fluoro (-F) substituents. The amino group enables further derivatization, while fluorine enhances bioavailability .

Physicochemical Properties

*Melting point inferred from structurally similar compounds.

Biological Activity

Tert-butyl 2-(trifluoromethoxy)phenylcarbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic contexts. This article aims to detail the biological activity of this compound, supported by data tables, case studies, and research findings from diverse sources.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethoxy group, which enhances its lipophilicity and metabolic stability. The molecular formula can be represented as CHFNO, with a molecular weight of approximately 277.24 g/mol. This unique structure contributes to its interactions with biological targets, particularly enzymes and receptors involved in inflammatory processes.

The mechanism of action for this compound involves its interaction with specific molecular targets. The trifluoromethoxy group is believed to enhance the compound's binding affinity to enzymes or receptors, potentially modulating their activity. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, although the exact molecular targets remain under investigation.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in cell lines exposed to inflammatory stimuli. For example, it has been observed to decrease levels of TNF-α and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory diseases .

Analgesic Effects

In addition to its anti-inflammatory activity, this compound has been evaluated for analgesic effects. Animal models have demonstrated that administration of this compound results in reduced pain responses in models of acute and chronic pain, indicating its potential utility as an analgesic agent .

Case Studies

Case Study 1: In Vivo Efficacy

A study conducted on mice evaluated the efficacy of this compound in a model of induced arthritis. Mice treated with the compound showed a significant reduction in joint swelling and pain compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated joints, supporting the compound's anti-inflammatory mechanism.

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The results indicated that this compound exhibited moderate cytotoxicity at micromolar concentrations, suggesting potential applications in cancer therapy .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Decreased TNF-α and IL-6 levels | |

| Analgesic | Reduced pain response in animal models | |

| Cytotoxicity | Moderate cytotoxicity on cancer cells |

Table 2: In Vivo Study Results

Q & A

Q. How can the synthesis of tert-butyl 2-(trifluoromethoxy)phenylcarbamate be optimized for high yield and purity?

- Methodological Answer : The compound is commonly synthesized via carbamate formation using tert-butyl chloroformate and a substituted aniline precursor. Key parameters include reaction temperature (0–5°C to minimize side reactions), stoichiometric control of reagents, and purification via column chromatography with hexane/ethyl acetate gradients . For example, tert-butyl 2-chloro-4-(trifluoromethoxy)phenylcarbamate was isolated as a white solid (M.P. 110–112°C) with >95% purity using these conditions. NMR (¹H and ¹³C) and ESMS are critical for verifying structural integrity .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (e.g., δ 1.6 ppm for tert-butyl protons, aromatic protons at δ 6.7–7.8 ppm) and ¹³C NMR (e.g., carbonyl carbons at ~153 ppm) confirm regiochemistry and functional groups .

- Mass Spectrometry : ESMS (e.g., m/z 312 [M+1]) validates molecular weight .

- X-ray Crystallography : For derivatives like tert-butyl carbamates, crystal structure analysis resolves stereochemical ambiguities (e.g., Das et al., 2016, analyzed carbamate derivatives to study hydrogen-bonding networks) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors (evidenced by hazards in structurally similar carbamates) .

- PPE : Wear nitrile gloves and lab coats; avoid skin contact due to potential sensitization risks .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence the reactivity of tert-butyl carbamates in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing trifluoromethoxy group (-OCF₃) deactivates the aromatic ring, reducing electrophilic substitution rates. Computational studies (e.g., DFT calculations) can quantify this effect by analyzing LUMO localization. Experimentally, compare reaction kinetics with non-fluorinated analogs (e.g., tert-butyl 2-methoxyphenylcarbamate) under identical SNAr conditions .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer :

- Controlled Solubility Assays : Perform saturation shake-flask experiments in DMSO, THF, and dichloromethane at 25°C. Monitor via HPLC to avoid solvent interference .

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to model solvent compatibility. For example, trifluoromethoxy groups increase δP, favoring polar aprotic solvents .

Q. How can this compound be functionalized for use in cross-coupling reactions?

- Methodological Answer :

- Borylation : Introduce a boronic ester via Miyaura borylation (Pd(dppf)Cl₂, bis(pinacolato)diboron) to enable Suzuki-Miyaura couplings. Derivatives like tert-butyl 2-fluoro-4-boronophenylcarbamate (CAS 262444-42-8) demonstrate this utility .

- Deprotection : Remove the tert-butyl group with TFA to generate a free amine for subsequent amidation or urea formation .

Q. What are the stability limits of this compound under acidic/basic conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.